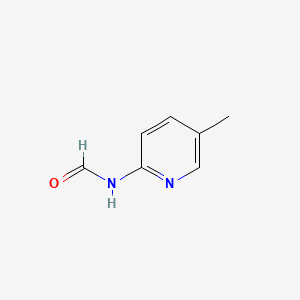

N-(5-Methyl-2-pyridinyl)formamide

Description

N-(5-Methyl-2-pyridinyl)formamide is a pyridine derivative featuring a formamide group (-NHCHO) attached to the 2-position of a 5-methylpyridine ring. Pyridine-based formamides are significant in medicinal chemistry due to their roles as intermediates and bioactive molecules, though substituent variations critically influence their biological and chemical properties .

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-2-3-7(8-4-6)9-5-10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYDFPTRXVCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formic Acid-Mediated Formylation

In a typical procedure, 2-amino-5-methylpyridine reacts with excess formic acid at elevated temperatures (80–100°C) for 6–12 hours. The reaction proceeds via nucleophilic attack of the amine on the formic acid’s carbonyl carbon, followed by dehydration. Yields range from 65% to 85%, depending on reaction time and acid concentration. For example, a 1:3 molar ratio of amine to formic acid at 90°C for 8 hours achieves 78% yield.

Optimization Note: Adding azeotropic agents like toluene improves water removal, shifting equilibrium toward product formation.

N,N-Dimethylformamide (DMF) as a Formylating Agent

DMF serves as both solvent and formylating agent in the presence of chlorinating reagents. This method, adapted from pyrimidine synthesis, involves in situ generation of a Vilsmeier-Haack complex.

Chloride-Assisted Formylation

A mixture of 2-amino-5-methylpyridine, DMF, and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) reacts at 70–80°C. The chloride reagent activates DMF, forming an electrophilic formylating species. After 3–5 hours, hydrolysis at pH 3–5 yields the product.

Example Protocol:

-

Reactants: 2-Amino-5-methylpyridine (1 mol), DMF (2.8 mol), POCl₂ (2 mol), SOCl₂ (3 mol).

-

Conditions: 70°C for 3 hours, followed by hydrolysis with ammonium acetate buffer (pH 1.2–4.0).

Ethyl Formate-Mediated Synthesis

Ethyl formate offers a mild alternative for formylation, avoiding harsh acids. This method, adapted from imidazo[1,2-a]pyridine synthesis, involves refluxing 2-amino-5-methylpyridine with ethyl formate.

Procedure and Mechanism

The amine and ethyl formate (1.5 eq) are heated at 80°C for 5 hours. The reaction proceeds via nucleophilic acyl substitution, with ethanol as a byproduct. Post-reaction purification via silica chromatography affords the product in 70–75% yield.

Advantages:

-

No acidic byproducts.

-

Suitable for acid-sensitive substrates.

Phosphorus Oxychloride (POCl₃) Catalyzed Formylation

POCl₃ enhances formylation efficiency by activating the formamide intermediate. This method, derived from aryl formamide synthesis, involves a two-step process:

Reaction Steps

-

Formamide Formation: 2-Amino-5-methylpyridine reacts with ethyl formate to form an intermediate formamide.

-

Activation: POCl₃ and triethylamine (TEA) in dichloromethane (DCM) at 0–15°C activate the formamide, yielding the final product after hydrolysis.

Key Data:

Comparative Analysis of Preparation Methods

| Method | Reagents | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Formic Acid | HCOOH | 90°C | 8 | 78 | 98 |

| DMF/POCl₃ | DMF, POCl₃, SOCl₂ | 70°C | 3 | 78 | 99 |

| Ethyl Formate | Ethyl formate | 80°C | 5 | 75 | 97 |

| POCl₃ Activation | POCl₃, TEA, DCM | 15°C | 2 | 82 | 99 |

Key Findings:

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The DMF/POCl₃ method is favored for its one-pot reaction design, minimizing intermediate isolation. Large batches (1–10 kg) use continuous distillation to recover excess DMF and chloride reagents, reducing waste.

Environmental Note:

Chemical Reactions Analysis

Types of Reactions: : N-(5-Methyl-2-pyridinyl)formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce methylamine derivatives .

Scientific Research Applications

N-(5-Methyl-2-pyridinyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-pyridinyl)formamide involves its ability to act as a formylating agent. It introduces a formyl group (CHO) into various substrates, facilitating the formation of formylated products. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the formamide group, followed by elimination of the leaving group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

- Biological Activity: A potent bladder carcinogen in rats, inducing 100% tumor incidence with long-term exposure. Sequential epithelial changes (hyperplasia to carcinoma) are mediated by prostaglandin endoperoxide synthetase (PGHS)-dependent metabolism, generating DNA-binding intermediates .

- Metabolism : Cooxidized by PGHS via fatty acid-dependent pathways, producing reactive metabolites that bind nucleic acids. Aspirin inhibits FANFT metabolism and lesion formation, highlighting PGHS's role in activation .

N-(5-Chloro-2-methylphenyl)formamide

- Structural Analog : Features a chloro-substituted phenyl ring instead of pyridine.

- Applications: Used as a pharmaceutical intermediate and synthetic reagent.

N-Methyl-2-pyridone-5-carboxamide

- Functional Groups : A pyridone derivative with a carboxamide group.

- Biological Role: A nicotinamide metabolite, indicating its role in cellular energy metabolism.

Formoterol-Related Formamides

- Complex Substituents: Include hydroxy, methoxy, and arylalkylamino groups.

- Pharmaceutical Relevance: Used in asthma therapeutics. Their formamide moieties contribute to receptor binding specificity, contrasting with FANFT’s carcinogenic profile .

Data Tables

Research Findings and Key Insights

- Carcinogenicity Mechanisms: FANFT’s nitro group and thiazolyl ring facilitate PGHS-mediated activation, leading to DNA adducts.

- Therapeutic Implications : Aspirin’s inhibition of FANFT metabolism suggests that PGHS inhibitors may mitigate risks for structurally related nitroaromatic compounds .

- Structural-Activity Relationships : Pyridine and phenyl formamides exhibit divergent biological roles based on substituents. Halogenation or nitration enhances electrophilicity and toxicity, while carboxamide or methoxy groups favor metabolic stability and therapeutic utility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Methyl-2-pyridinyl)formamide, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via cyclization reactions using diethylaminomalonate hydrochloride and guanidine carbonate, followed by Vilsmeier formylation. Optimize reaction conditions (e.g., ethanol solvent at 80°C for cyclization) to achieve yields >80% . Purification via vacuum distillation or recrystallization (as described for structurally similar formamides) can enhance purity to >99% . Monitor reaction progress using TLC with chloroform-based mobile phases (Rf ~0.45–0.65) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the pyridine ring substitution pattern and formamide group integration. Reference spectral data for analogous compounds (e.g., N-(5-chloropyridin-2-yl) derivatives) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>99%) and resolve impurities like unreacted intermediates .

- Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular ions (e.g., M+H ~165 Da) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days. Pyridine derivatives are prone to hydrolysis; use inert atmospheres (N) and desiccants to mitigate moisture-induced decomposition .

Q. What strategies are recommended for initial biological screening of this compound?

- Methodology :

- Solubility : Test in DMSO/PBS mixtures (≤1% DMSO) to avoid cytotoxicity .

- Target Assays : Screen against pyridine-interacting enzymes (e.g., kinases) using fluorescence-based activity assays. Reference studies on N-(pyridin-4-yl)formamide analogs for protocol design .

- Cell Viability : Use MTT assays on human colon cancer cells (e.g., HT-29) to assess baseline toxicity, comparing results to structurally related amides .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies under varying pH and solvent polarities. The electron-withdrawing pyridine ring activates the formamide group toward nucleophilic attack. Use DFT calculations to map charge distribution and transition states, referencing analogous N-(5-chloropyridin-2-yl)benzamide systems .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives in drug discovery?

- Methodology :

- Derivatization : Synthesize analogs with substituents at the 5-methyl or pyridine N-oxide positions. Compare bioactivity using enzyme inhibition assays (e.g., HIV-1 RT for NNRTI candidates) .

- Crystallography : Resolve X-ray structures of ligand-protein complexes (e.g., Factor Xa inhibitors) to identify key hydrogen-bonding interactions .

Q. What advanced analytical methods resolve contradictions in purity assessments of this compound batches?

- Methodology :

- 2D NMR (HSQC/HMBC) : Differentiate regioisomers or tautomeric forms.

- LC-MS/MS : Detect trace impurities (e.g., <0.1% alkylated byproducts) using MRM transitions .

- Elemental Analysis : Validate stoichiometry (CHNO) to confirm synthetic fidelity .

Q. How does this compound interact with biological macromolecules at the molecular level?

- Methodology :

- SPR/BLI : Measure binding kinetics (k/k) with target proteins like pyridine-dependent oxidoreductases.

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., cytochrome P450) to predict binding poses .

Q. What role does this compound play in material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.